molecular formula C15H11ClN2O2S B2593762 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 941976-72-3

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2593762
CAS No.: 941976-72-3
M. Wt: 318.78
InChI Key: XLWCYRSXDOUFNG-ICFOKQHNSA-N
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Description

The compound is a benzothiazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzothiazoles are known for their diverse biological activities and are part of many drugs and useful molecules .


Molecular Structure Analysis

The molecule contains a benzothiazole ring, an allyl group, and a furan ring. The benzothiazole ring is aromatic and may participate in pi stacking interactions. The allyl group could potentially undergo reactions with electrophiles, and the furan ring is a heterocycle that can participate in electrophilic aromatic substitution .


Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo a variety of reactions. The allyl group could participate in reactions with electrophiles, and the furan ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Synthesis and Molecular Characterization

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is part of a broader class of compounds with significant antimicrobial activity. Research has shown the synthesis and molecular characterization of similar thiazole-based heterocyclic amides. These compounds were synthesized and investigated for their antimicrobial activity against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. The structure was characterized using techniques such as elemental analysis, IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction (XRD). Theoretical analysis through density functional theory (DFT) modelling supported these findings, indicating their potential for further pharmacological and medical applications due to their good antimicrobial properties (Cakmak et al., 2022).

Anticancer Activity

The search for novel anticancer agents is a critical area of scientific research, where compounds similar to this compound are evaluated for their efficacy. A study on the synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives, closely related in structure, has shown that these compounds exhibit low to moderate anticancer activity across 60 cancer cell lines, with significant selective action on certain cancer lines like leukemia, CNS cancer, renal cancer, ovarian cancer, etc. This underscores the importance of these compounds in the development of targeted anticancer therapies (Kaminskyy et al., 2015).

EGFR Inhibitor Potential

Another study has de novo designed a series of benzo[d]thiazole-2-carboxamide derivatives, which are structurally related, for their cytotoxicity against cancer cell lines with high expression of the epidermal growth factor receptor (EGFR). These compounds showed moderate to excellent potency against specific cancer cell lines and weak effects against others, indicating their potential as EGFR inhibitors. This is especially true for compounds like 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide, which exhibited potent cytotoxic activities, highlighting the therapeutic potential of such compounds in cancer treatment (Zhang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzothiazoles are known to have diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its structure for improved potency and selectivity .

Properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWCYRSXDOUFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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